Journal Name:Pharmacological Reviews
Journal ISSN:0031-6997
IF:18.923
Journal Website:http://pharmrev.aspetjournals.org/
Year of Origin:1949
Publisher:American Society for Pharmacology and Experimental Therapeutics
Number of Articles Per Year:25
Publishing Cycle:Quarterly
OA or Not:Not
The mechanism of the irradiation synergistic effect of silicon bipolar junction transistors explained by multiscale simulations of Monte Carlo and excited-state first-principle calculations
Pharmacological Reviews ( IF 18.923 ) Pub Date: 2023-07-21 , DOI: 10.1063/5.0159746
Neutron and γ-ray irradiation damages to transistors are found to be non-additive, and this is denoted as the irradiation synergistic effect (ISE). Its mechanism is not well-understood. The recent defect-based model [Song and Wei, ACS Appl. Electron. Mater. 2, 3783 (2020)] for silicon bipolar junction transistors (BJTs) achieves quantitative agreement with experiments, but its assumptions on the defect reactions are unverified. Going beyond the model requires directly representing the effect of γ-ray irradiation in first-principles calculations, which was not feasible previously. In this work, we examine the defect-based model of the ISE by developing a multiscale method for the simulation of the γ-ray irradiation, where the γ-ray-induced electronic excitations are treated explicitly in excited-state first-principles calculations. We find the calculations agree with experiments, and the effect of the γ-ray-induced excitation is significantly different from the effects of defect charge state and temperature. We propose a diffusion-based qualitative explanation of the mechanism of positive/negative ISE in NPN/PNP BJTs in the end.
Detail
mmodel: A workflow framework to accelerate the development of experimental simulations
Pharmacological Reviews ( IF 18.923 ) Pub Date: 2023-07-25 , DOI: 10.1063/5.0155617
Simulation has become an essential component of designing and developing scientific experiments. The conventional procedural approach to coding simulations of complex experiments is often error-prone, hard to interpret, and inflexible, making it hard to incorporate changes such as algorithm updates, experimental protocol modifications, and looping over experimental parameters. We present mmodel, a Python framework designed to accelerate the writing of experimental simulation packages. mmodel uses a graph-theory approach to represent the experiment steps and can rewrite its own code to implement modifications, such as adding a loop to vary simulation parameters systematically. The framework aims to avoid duplication of effort, increase code readability and testability, and decrease development time.
Detail
Multiresolution graph transformers and wavelet positional encoding for learning long-range and hierarchical structures
Pharmacological Reviews ( IF 18.923 ) Pub Date: 2023-07-19 , DOI: 10.1063/5.0152833
Contemporary graph learning algorithms are not well-suited for large molecules since they do not consider the hierarchical interactions among the atoms, which are essential to determining the molecular properties of macromolecules. In this work, we propose Multiresolution Graph Transformers (MGT), the first graph transformer architecture that can learn to represent large molecules at multiple scales. MGT can learn to produce representations for the atoms and group them into meaningful functional groups or repeating units. We also introduce Wavelet Positional Encoding (WavePE), a new positional encoding method that can guarantee localization in both spectral and spatial domains. Our proposed model achieves competitive results on three macromolecule datasets consisting of polymers, peptides, and protein-ligand complexes, along with one drug-like molecule dataset. Significantly, our model outperforms other state-of-the-art methods and achieves chemical accuracy in estimating molecular properties (e.g., highest occupied molecular orbital, lowest unoccupied molecular orbital, and their gap) calculated by Density Functional Theory in the polymers dataset. Furthermore, the visualizations, including clustering results on macromolecules and low-dimensional spaces of their representations, demonstrate the capability of our methodology in learning to represent long-range and hierarchical structures. Our PyTorch implementation is publicly available at https://github.com/HySonLab/Multires-Graph-Transformer.
Detail
Rydberg state dynamics and fragmentation mechanism of N,N,N′,N′-tetramethylmethylenediamine
Pharmacological Reviews ( IF 18.923 ) Pub Date: 2023-07-24 , DOI: 10.1063/5.0159559
The non-adiabatic relaxation processes and the fragmentation dynamics of Rydberg-excited N,N,N′,N′-tetramethylmethylenediamine (TMMDA) are investigated using femtosecond time-resolved photoelectron imaging and time-resolved mass spectroscopy. Excitation at 208 nm populates TMMDA in a charge-localized 3p state. Rapid internal conversion (IC) to 3s produces two charge-delocalized conformers with independent time constants and distinct population ratios. As the system explores the 3s potential surface, the structural evolution continues on a 1.55 ps timescale, followed by a slower (12.1 ps) relaxation to the ground state. A thorough comparison of the time-dependent mass and photoelectron spectra suggests that ionization out of the 3p state ends up with the parent ion, the vibrational energy of which is insufficient for the bond cleavage. On the contrary, by virtue of the additional energy acquired by IC from 3p, the internal energy deposited in 3s is available to break the C–N bond, leading to the fragment ion. The fragmentation is found to occur on the ion surface instead of the Rydberg surface.
Detail
Ultrafast transient vibrational action spectroscopy of cryogenically cooled ions
Pharmacological Reviews ( IF 18.923 ) Pub Date: 2023-07-24 , DOI: 10.1063/5.0155490
Ultrafast transient vibrational action spectra of cryogenically cooled Re(CO)3(CH3CN)3+ ions are presented. Nonlinear spectra were collected in the time domain by monitoring the photodissociation of a weakly bound N2 messenger tag as a function of delay times and phases between a set of three infrared pulses. Frequency-resolved spectra in the carbonyl stretch region show relatively strong bleaching signals that oscillate at the difference frequency between the two observed vibrational features as a function of the pump–probe waiting time. This observation is consistent with the presence of nonlinear pathways resulting from underlying cross-peak signals between the coupled symmetric–asymmetric C≡O stretch pair. The successful demonstration of frequency-resolved ultrafast transient vibrational action spectroscopy of dilute molecular ion ensembles provides an exciting, new framework for the study of molecular dynamics in isolated, complex molecular ion systems.
Detail
A unified density matrix functional construction of quantum baths in density matrix embedding theory beyond the mean-field approximation
Pharmacological Reviews ( IF 18.923 ) Pub Date: 2023-07-19 , DOI: 10.1063/5.0157746
The equivalence in one-electron quantum baths between the practical implementation of density matrix embedding theory (DMET) and the more recent Householder-transformed density matrix functional embedding theory has been shown previously in the standard but special case where the reference full-size (one-electron reduced) density matrix, from which the bath is constructed, is idempotent [S. Yalouz et al., J. Chem. Phys. 157, 214112 (2022)]. We prove mathematically that the equivalence remains valid when the density matrix is not idempotent anymore, thus allowing for the construction of correlated (one-electron) quantum baths. A density-matrix functional exactification of DMET is derived within the present unified quantum embedding formalism. Numerical examples reveal that the embedding cluster can be quite sensitive to the level of density-matrix functional approximation used for computing the reference density matrix.
Detail
The role of dephasing for dark state coupling in a molecular Tavis–Cummings model
Pharmacological Reviews ( IF 18.923 ) Pub Date: 2023-07-26 , DOI: 10.1063/5.0155302
The collective coupling of an ensemble of molecules to a light field is commonly described by the Tavis–Cummings model. This model includes numerous eigenstates that are optically decoupled from the optically bright polariton states. Accessing these dark states requires breaking the symmetry in the corresponding Hamiltonian. In this paper, we investigate the influence of non-unitary processes on the dark state dynamics in the molecular Tavis–Cummings model. The system is modeled with a Lindblad equation that includes pure dephasing, as it would be caused by weak interactions with an environment, and photon decay. Our simulations show that the rate of pure dephasing, as well as the number of two-level systems, has a significant influence on the dark state population.
Detail
Phaseless auxiliary field quantum Monte Carlo with projector-augmented wave method for solids
Pharmacological Reviews ( IF 18.923 ) Pub Date: 2023-07-26 , DOI: 10.1063/5.0156657
We implement the phaseless auxiliary field quantum Monte Carlo method using the plane-wave based projector augmented wave method and explore the accuracy and the feasibility of applying our implementation to solids. We use a singular value decomposition to compress the two-body Hamiltonian and, thus, reduce the computational cost. Consistent correlation energies from the primitive-cell sampling and the corresponding supercell calculations numerically verify our implementation. We calculate the equation of state for diamond and the correlation energies for a range of prototypical solid materials. A down-sampling technique along with natural orbitals accelerates the convergence with respect to the number of orbitals and crystal momentum points. We illustrate the competitiveness of our implementation in accuracy and computational cost for dense crystal momentum point meshes compared to a well-established quantum-chemistry approach, the coupled-cluster ansatz including singles, doubles, and perturbative triple particle–hole excitation operators.
Detail
BasisOpt: A Python package for quantum chemistry basis set optimization
Pharmacological Reviews ( IF 18.923 ) Pub Date: 2023-07-25 , DOI: 10.1063/5.0157878
The accuracy and efficiency of molecular quantum chemical calculations depend critically on the basis set used. However, the development of novel basis sets is hindered because much of the literature relies on the use of opaque processes and tools that are not publicly available. We present here BasisOpt, a tool for the automated optimization of basis sets with an easy-to-use framework. It features an open and accessible workflow for basis set optimization that can be easily adapted to almost any quantum chemistry program, a standardized approach to testing basis sets, and visualization of both the optimized basis sets and the optimization process. We provide examples of usage in realistic basis set optimization scenarios where: (i) a density fitting basis set is optimized for He, Ne, and Ar; (ii) the exponents of the def2-SVP basis are re-optimized for a set of molecules rather than atoms; and (iii) a large, almost saturated basis of sp primitives is automatically reduced to (10s5p) while achieving the lowest energy for such a basis set composition.
Detail
Subspace recursive Fermi-operator expansion strategies for large-scale DFT eigenvalue problems on HPC architectures
Pharmacological Reviews ( IF 18.923 ) Pub Date: 2023-07-20 , DOI: 10.1063/5.0150287
Quantum mechanical calculations for material modeling using Kohn–Sham density functional theory (DFT) involve the solution of a nonlinear eigenvalue problem for N smallest eigenvector-eigenvalue pairs, with N proportional to the number of electrons in the material system. These calculations are computationally demanding and have asymptotic cubic scaling complexity with the number of electrons. Large-scale matrix eigenvalue problems arising from the discretization of the Kohn–Sham DFT equations employing a systematically convergent basis traditionally rely on iterative orthogonal projection methods, which are shown to be computationally efficient and scalable on massively parallel computing architectures. However, as the size of the material system increases, these methods are known to incur dominant computational costs through the Rayleigh–Ritz projection step of the discretized Kohn–Sham Hamiltonian matrix and the subsequent subspace diagonalization of the projected matrix. This work explores the potential of polynomial expansion approaches based on recursive Fermi-operator expansion as an alternative to the subspace diagonalization of the projected Hamiltonian matrix to reduce the computational cost. Subsequently, we perform a detailed comparison of various recursive polynomial expansion approaches to the traditional approach of explicit diagonalization on both multi-node central processing unit and graphics processing unit architectures and assess their relative performance in terms of accuracy, computational efficiency, scaling behavior, and energy efficiency.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学1区 PHARMACOLOGY & PHARMACY 药学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.20 198 Science Citation Index Science Citation Index Expanded Not
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